molecular formula C8H7N3O3S B2526533 Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate CAS No. 890091-55-1

Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate

Cat. No.: B2526533
CAS No.: 890091-55-1
M. Wt: 225.22
InChI Key: YLVLDMWKTTTWNN-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused isothiazolo-pyrimidine ring system, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of ethyl cyanoacetate with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the ring system.

Scientific Research Applications

Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can exert its effects by inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7-oxo-6H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-2-14-8(13)5-4-6(15-11-5)7(12)10-3-9-4/h3H,2H2,1H3,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVLDMWKTTTWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC2=C1N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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